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Introduction
7-Deazaguanine (7-dG) is a modified nucleobase, an analog of guanine, where the nitrogen at

position 7 is replaced by a carbon atom. This seemingly subtle change has significant

implications for the properties of oligonucleotides incorporating this modification. The absence

of the N7 nitrogen prevents the formation of Hoogsteen base pairs and reduces the potential

for G-quadruplex formation in G-rich sequences, which can otherwise hinder polymerase chain

reaction (PCR) and other enzymatic processes.[1][2] Consequently, oligonucleotides containing

7-deazaguanine are valuable tools in molecular biology, diagnostics, and for therapeutic

applications. They exhibit altered hydrogen bonding capabilities, which can be leveraged for

specific molecular recognition and to enhance the specificity of probes.[1][3][4]

These application notes provide a comprehensive overview of the methods for synthesizing 7-

deazaguanine-modified oligonucleotides, with a focus on solid-phase phosphoramidite

chemistry. Detailed protocols for the synthesis of the 7-deazaguanine phosphoramidite building

block and its incorporation into oligonucleotides are presented, along with various deprotection

strategies.
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The synthesis of 7-deazaguanine-modified oligonucleotides is most commonly achieved using

automated solid-phase phosphoramidite chemistry. This method involves the sequential

addition of nucleotide monomers to a growing oligonucleotide chain that is covalently attached

to a solid support. The overall workflow can be summarized in three main stages:

Preparation of the 7-Deazaguanine Phosphoramidite: Synthesis of the key building block,

the 7-deazaguanine phosphoramidite, with appropriate protecting groups.

Solid-Phase Oligonucleotide Synthesis: Automated, cyclic addition of the phosphoramidite

monomers to the solid support.

Deprotection and Purification: Cleavage of the oligonucleotide from the solid support and

removal of all protecting groups, followed by purification of the final product.

Preparation of Building Block

Solid-Phase Synthesis Cycle

Post-Synthesis

7-Deaza-2'-deoxyguanosine Protection of
Exocyclic Amine (N2) 5'-DMT Protection 3'-Phosphitylation 7-dG Phosphoramidite

Coupling

Incorporate into
automated synthesis

Deblocking (Detritylation)

Repeat n-1 times Capping
Repeat n-1 times

Oxidation

Repeat n-1 times

Repeat n-1 times
Cleavage from SupportCompleted Chain Base and Phosphate

Deprotection Purification (e.g., HPLC) Purified 7-dG
Oligonucleotide

Click to download full resolution via product page

Figure 1. Overall workflow for the synthesis of 7-deazaguanine-modified oligonucleotides.

Data Presentation: Synthesis Parameters
The efficiency of each step in the synthesis process is crucial for obtaining a high yield of the

full-length oligonucleotide. The following tables summarize key quantitative data for the
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synthesis of 7-deazaguanine-modified oligonucleotides.

Table 1: Phosphoramidite Coupling Efficiency

Phosphoramidite Activator Coupling Time (s)
Average Stepwise
Coupling Efficiency
(%)

Standard dG
5-Ethylthio-1H-

tetrazole (ETT)
60-120 >99

7-deaza-dG (N2-

isobutyryl)

5-Ethylthio-1H-

tetrazole (ETT)
60-120 >98

Standard dG
4,5-Dicyanoimidazole

(DCI)
30-60 >99

7-deaza-dG (N2-

isobutyryl)

4,5-Dicyanoimidazole

(DCI)
30-60 >98

Note: Coupling efficiencies are typically high for 7-deazaguanine phosphoramidites,

comparable to standard phosphoramidites, although direct comparative studies reporting

precise figures are limited in the literature.

Table 2: Deprotection Conditions and Typical Yields
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Deprotectio
n Method

Reagent
Temperatur
e (°C)

Time
Typical
Overall
Yield (%)

Notes

Standard

Concentrated

Ammonium

Hydroxide

55 8-16 h 60-80

Standard

conditions for

most DNA

oligonucleotid

es.

Mild

0.05 M

K2CO3 in

Methanol

Room Temp 4 h 50-70

For

oligonucleotid

es with base-

labile

modifications.

Requires

UltraMILD

protecting

groups on

other bases.

Ultra-Fast

AMA

(Ammonium

hydroxide/40

%

Methylamine

1:1)

65 10 min 65-85

Rapid

deprotection.

Requires

acetyl-dC

(Ac-dC) to

prevent side

reactions.

Yields are dependent on oligonucleotide length and sequence.

Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-N2-isobutyryl-7-
deaza-2'-deoxyguanosine-3'-O-(2-cyanoethyl-N,N-
diisopropylamino)phosphoramidite
This protocol describes the preparation of the 7-deazaguanine phosphoramidite building block.
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Step 1: Protection of Exocyclic Amine

Step 2: 5'-Hydroxyl Protection

Step 3: 3'-Phosphitylation

7-deaza-2'-deoxyguanosine

Transient Protection (TMS-Cl)

Acylation (Isobutyric Anhydride)

N2-isobutyryl-7-deaza-2'-deoxyguanosine

5'-O-DMT-N2-isobutyryl-7-deaza-2'-deoxyguanosine

DMTr-Cl, Pyridine

Final Phosphoramidite

2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite,
DIPEA
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Figure 2. Synthesis of 7-deazaguanine phosphoramidite.

Materials:

7-deaza-2'-deoxyguanosine
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Anhydrous Pyridine

Trimethylsilyl chloride (TMS-Cl)

Isobutyric anhydride

Ammonia solution

4,4'-Dimethoxytrityl chloride (DMT-Cl)

2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite

N,N-Diisopropylethylamine (DIPEA)

Anhydrous Dichloromethane (DCM)

Anhydrous Acetonitrile

Silica gel for column chromatography

Procedure:

N2-Protection: a. Co-evaporate 7-deaza-2'-deoxyguanosine with anhydrous pyridine and

dissolve in anhydrous pyridine. b. Add trimethylsilyl chloride (TMS-Cl) and stir at room

temperature to protect the hydroxyl groups. c. Add isobutyric anhydride and continue stirring.

d. Quench the reaction with water, followed by the addition of ammonia solution to remove

the silyl protecting groups. e. Purify the resulting N2-isobutyryl-7-deaza-2'-deoxyguanosine

by silica gel chromatography.

5'-O-DMT Protection: a. Dissolve the N2-protected nucleoside in anhydrous pyridine. b. Add

DMT-Cl and stir at room temperature. c. Monitor the reaction by TLC. d. Upon completion,

quench the reaction with methanol and evaporate the solvent. e. Purify the 5'-O-DMT-N2-

isobutyryl-7-deaza-2'-deoxyguanosine by silica gel chromatography.

3'-Phosphitylation: a. Dissolve the 5'-O-DMT protected nucleoside in anhydrous

dichloromethane. b. Add N,N-diisopropylethylamine (DIPEA). c. Cool the solution in an ice

bath and add 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite dropwise. d. Stir the

reaction at room temperature. e. After completion, quench the reaction and purify the final
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phosphoramidite product by flash chromatography. f. Co-evaporate the purified product with

anhydrous acetonitrile and dry under high vacuum.

Protocol 2: Solid-Phase Synthesis of 7-Deazaguanine-
Modified Oligonucleotides
This protocol outlines the automated synthesis cycle using a standard DNA synthesizer.

Materials:

7-deazaguanine phosphoramidite (from Protocol 1)

Standard DNA phosphoramidites (dA, dC, dG, T)

Solid support (e.g., CPG) with the first nucleoside attached

Deblocking solution (e.g., 3% Trichloroacetic acid in DCM)

Activator solution (e.g., 0.25 M DCI in Acetonitrile)

Capping solution A (Acetic anhydride/Lutidine/THF) and B (N-Methylimidazole/THF)

Oxidizing solution (Iodine in THF/Water/Pyridine)

Anhydrous Acetonitrile

Procedure:

The synthesis is performed on an automated DNA synthesizer following the standard cycles.

The 7-deazaguanine phosphoramidite is installed on a designated port of the synthesizer.

Deblocking: The 5'-DMT group of the support-bound nucleoside is removed by treatment

with the deblocking solution.

Coupling: The 7-deazaguanine phosphoramidite is activated by the activator solution and

coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling

time is 60-120 seconds.
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Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to

prevent the formation of deletion mutants.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester using the oxidizing solution.

Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the

desired oligonucleotide sequence is synthesized.

Protocol 3: Deprotection and Cleavage of 7-
Deazaguanine-Modified Oligonucleotides
This protocol describes three common methods for cleaving the oligonucleotide from the solid

support and removing the protecting groups.

Standard Deprotection Mild Deprotection Ultra-Fast Deprotection

Oligonucleotide on Solid Support

Conc. NH4OH 0.05M K2CO3 in MeOH AMA (NH4OH/Methylamine)

55°C, 8-16h

Crude Deprotected Oligonucleotide

RT, 4h 65°C, 10 min

Click to download full resolution via product page

Figure 3. Deprotection and cleavage options.

A. Standard Deprotection with Ammonium Hydroxide

Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
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Add concentrated ammonium hydroxide (28-30%) to the vial to cover the support.

Seal the vial tightly and heat at 55°C for 8-16 hours.

Cool the vial to room temperature and transfer the supernatant containing the

oligonucleotide to a new tube.

Wash the support with water and combine the wash with the supernatant.

Evaporate the ammonium hydroxide solution to dryness.

Resuspend the crude oligonucleotide in water for purification.

B. Mild Deprotection with Potassium Carbonate in Methanol

This method is suitable for oligonucleotides containing base-labile modifications and requires

the use of UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) for the other bases.

Transfer the solid support to a vial.

Add a solution of 0.05 M potassium carbonate in anhydrous methanol.

Keep the mixture at room temperature for 4 hours with occasional swirling.

Transfer the supernatant to a new tube.

Wash the support with 50% aqueous acetonitrile and combine with the supernatant.

Neutralize the solution with an appropriate buffer (e.g., TEAA).

Evaporate to dryness and resuspend in water.

C. Ultra-Fast Deprotection with AMA

This method requires the use of Ac-dC phosphoramidite to avoid side reactions.

Transfer the solid support to a vial.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add AMA reagent (a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous

methylamine).

Seal the vial and heat at 65°C for 10 minutes.

Cool the vial and transfer the supernatant to a new tube.

Wash the support with water and combine the washings.

Evaporate the solution to dryness.

Resuspend the crude oligonucleotide in water.

Purification
After deprotection, the crude oligonucleotide mixture contains the full-length product, truncated

sequences, and residual protecting groups. Purification is typically performed by reverse-phase

high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC. The purity of the

final product should be assessed by analytical HPLC and mass spectrometry.

Conclusion
The synthesis of 7-deazaguanine-modified oligonucleotides is a robust process that relies on

well-established phosphoramidite chemistry. By using the appropriate protecting groups and

optimized synthesis and deprotection protocols, high-quality modified oligonucleotides can be

routinely produced for a wide range of research, diagnostic, and therapeutic applications. The

choice of deprotection method should be guided by the presence of other sensitive

modifications in the oligonucleotide sequence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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